molecular formula C₁₆H₁₁BrN₂O₂ B560633 Anle138b CAS No. 882697-00-9

Anle138b

Cat. No. B560633
CAS RN: 882697-00-9
M. Wt: 343.17
InChI Key: RCQIIBJSUWYYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anle138b is a clinical drug candidate that has shown efficacy in reducing tau aggregates and rescuing disease phenotypes in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and prion diseases . It is an oligomeric aggregation inhibitor that inhibits the formation of pathological prion protein (PrPSc) and α-synuclein aggregates in vitro . Anle138b prevents the accumulation of PrPSc in the brain and spleen, and prolongs the survival of prion-infected mice .


Molecular Structure Analysis

Anle138b binds in a cavity of lipidic α-synuclein fibrils . The interaction between α-synuclein fibrils and Anle138b was investigated using nuclear magnetic resonance spectroscopy and the cryogenic electron microscopy structure of α-synuclein fibrils grown in the presence of lipids . Anle138b was located within a cavity formed between two β-strands .


Chemical Reactions Analysis

Anle138b shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers in vitro and in vivo for both prion protein and α-synuclein . It interferes with α-synuclein oligomerization in vitro, inhibiting pore formation in membranes as well as cytochrome c leakage from mitochondria and depopulating α-synuclein aggregates in vivo .

Scientific Research Applications

Alzheimer’s Disease Research

Anle138b has been studied for its potential to inhibit the aggregation and propagation of tau proteins in Alzheimer’s disease models. High content imaging showed that Anle138b inhibited tau aggregation by approximately 50% and propagation by around 40% in rat cortical neurons seeded with human Alzheimer’s disease tau .

Prion Disease Therapy

In prion disease models, Anle138b has been used as a therapeutic treatment following inoculation with RML prions. The compound has shown promise as a novel oligomer modulator for disease-modifying therapy .

Parkinson’s Disease Modulation

Research involving dopaminergic neurons derived from isogenic induced pluripotent stem cell (iPSC) lines with SNCA multiplications has utilized Anle138b to monitor native and seeded α-synuclein aggregation in models of early parkinsonism. Anle138b-centered PROTACs (proteolysis-targeting chimeras) have been designed to target α-synuclein aggregates for binding, polyubiquitination, and proteasomal degradation .

Interaction Studies with Alpha-Synuclein

Anle138b has been the subject of in silico studies to understand its potential interactions with the intrinsically disordered alpha-synuclein protein, which is implicated in Parkinson’s disease .

Pharmacokinetics and Safety Profile

Animal studies have demonstrated that Anle138b has high oral bioavailability and excellent blood-brain barrier penetration. It has been shown to inhibit oligomer accumulation, neuronal degeneration, and disease progression in various mouse models, highlighting its safety, tolerability, and pharmacokinetics .

Mechanism of Action

Target of Action

Anle138b, a small molecule, primarily targets pathological aggregates of proteins such as tau and α-synuclein . These proteins are associated with neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and prion diseases . The compound has shown efficacy in reducing tau aggregates and rescuing AD disease phenotypes . It also binds to α-synuclein aggregates .

Mode of Action

Anle138b operates by blocking the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn), which are deposited in PD and other synucleinopathies . It shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers both in vitro and in vivo . The compound’s action involves several processes key to AD progression, including cholesterol homeostasis and neuroinflammation .

Biochemical Pathways

Anle138b affects several biochemical pathways. Significant pathways include the “Superpathway of cholesterol biosynthesis” and "Granulocyte adhesion and diapedesis" . The compound infers differential activity of SREBF1/2 (involved in cholesterol regulation) and mediators of the inflammatory response such as NFKB1 and RELA . These processes are independent of tau pathology and thus represent the direct action of the compound in the cellular system .

Pharmacokinetics

Anle138b has excellent oral bioavailability and blood-brain-barrier penetration . The pharmacokinetics of Anle138b in Parkinson’s disease patients was found to be comparable to that observed in healthy volunteers . The compound was safe and well-tolerated when administered for 7-28 days .

Result of Action

Anle138b strongly inhibits oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has shown strong disease-modifying effects in animal models of synucleinopathies . In vitro, Anle138b was found to inhibit tau aggregation and propagation by 50% and 40%, compared to DMSO control .

Action Environment

The action of Anle138b is influenced by the environment within the cellular system. For instance, the compound’s effect on cholesterol homeostasis and neuroinflammation was observed in Anle138b-treated unseeded neurons .

Future Directions

The favourable safety and PK profile of Anle138b in doses resulting in exposures above the fully effective plasma level in a mouse Parkinson model warrant further clinical trials in patients with synucleinopathies . The development of future molecular interventions aiming to reduce tau pathology in AD patients is enabled by feasible hypotheses for the potential mechanism of action of Anle138b .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

882697-00-9
Record name Emrusolmin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMRUSOLMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of anle138b?

A1: Anle138b is an inhibitor of oligomeric aggregate formation. [, ] It preferentially interacts with partially disordered and dynamical aggregate structures, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, a hallmark of toxic oligomers. []

Q2: Does anle138b bind to monomers or aggregates of amyloidogenic proteins?

A2: Research suggests that anle138b preferentially binds to oligomeric aggregates rather than monomers. [, ] This selectivity for oligomers is a crucial aspect of its therapeutic potential. []

Q3: What are the downstream effects of anle138b's inhibitory action?

A3: By inhibiting oligomer formation, anle138b can rescue disease phenotypes in animal models. [] For instance, it restores hippocampal synaptic and transcriptional plasticity and improves spatial memory in a mouse model of Alzheimer's disease. [] It also prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. []

Q4: How does anle138b impact α-synuclein aggregates and dopamine neuron function?

A4: In a Parkinson's disease model, anle138b treatment reduced the inner density of α-synuclein aggregates and increased dispersed, small α-synuclein species. [] This depopulation of aggregates was associated with restored striatal dopamine release and prevention of dopaminergic cell death, suggesting a potential therapeutic approach for Parkinson's disease. []

Q5: Does anle138b affect the membrane-embedded structure of amyloid-beta (Aβ) oligomers?

A5: Research suggests that anle138b blocks the activity of Aβ pores without altering the membrane-embedded structure of Aβ oligomers. [] This suggests its potential as a therapeutic agent targeting the functional aspects of Aβ toxicity. []

Q6: What is the molecular formula and weight of anle138b?

A6: The molecular formula of anle138b is C18H13BrN2O2 and its molecular weight is 373.22 g/mol. []

Q7: What spectroscopic data is available for anle138b?

A7: Anle138b exhibits fluorescence, particularly when bound to protein aggregates. [, ] Studies utilizing fluorescence spectroscopy have provided insights into its binding stoichiometry with α-synuclein and hTau46 fibrils, revealing strong binding affinity. [, ] Furthermore, time-resolved fluorescence spectroscopy has been used to study the photophysical properties of anle138b and its interactions with amyloid fibrils. []

Q8: Have computational methods been employed to study anle138b?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between anle138b and α-synuclein oligomers. [] These studies showed increasing binding affinity of anle138b with higher-order oligomers, providing insights into its oligomer-specific action. []

Q9: Has molecular dynamics been used to understand anle138b's mode of action?

A9: All-atom molecular dynamics simulations, spanning multi-microsecond timescales, have been crucial in elucidating anle138b's mode of action. [] These simulations, performed on dimeric to tetrameric aggregates of amyloidogenic proteins, revealed the compound's impact on intermolecular hydrogen bonding and conformational dynamics within the aggregates. []

Q10: How does the structure of anle138b contribute to its activity?

A10: The pyrazole moiety of anle138b is crucial for its interaction with disordered aggregate structures. [] Modifications to this moiety or its spatial orientation can significantly impact its inhibitory activity. [, ]

Q11: Is there a structurally similar compound with different activity?

A11: Anle234b, a compound structurally very similar to anle138b, was found to be inactive in in vitro experiments. [] Molecular dynamics simulations demonstrated that its hydrogen bonding capabilities are autoinhibited due to steric effects imposed by its molecular geometry, highlighting the importance of subtle structural differences for activity. []

Q12: What is known about the pharmacokinetics of anle138b?

A12: A Phase 1a clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of anle138b in healthy subjects. [] This study demonstrated that anle138b reaches exposure levels sufficient for therapeutic efficacy in a murine Parkinson's disease model. []

Q13: Does anle138b cross the blood-brain barrier?

A13: Yes, anle138b demonstrates good brain penetration, a critical factor for its potential efficacy in treating neurodegenerative diseases. [, ] This property allows it to reach its target in the brain and exert its therapeutic effects. []

Q14: Has anle138b shown efficacy in preclinical models of disease?

A14: Anle138b has demonstrated promising preclinical results in various animal models of neurodegenerative diseases, including prion disease, [, , , , ] Parkinson's disease, [, , ] Alzheimer's disease, [, , , ] and multiple system atrophy. [, ]

Q15: What are the key findings from anle138b studies in animal models?

A15: Anle138b has been shown to:

  • Prolong survival in prion-infected mice [, , ]
  • Reduce neurodegeneration in mouse models of Parkinson's disease [, ]
  • Improve cognitive function in Alzheimer's disease mouse models []
  • Ameliorate motor deficits in a mouse model of multiple system atrophy []

Q16: Have any clinical trials been initiated for anle138b?

A16: Yes, anle138b has entered clinical trials for the treatment of Parkinson's disease and multiple system atrophy. [, ] A phase 1a clinical trial has been completed, assessing its safety, tolerability, and pharmacokinetics in healthy volunteers. []

Q17: Has resistance to anle138b been observed?

A17: While anle138b has shown promise, studies have reported the emergence of drug-resistant prion strains during prolonged treatment. [, ] Combination therapies, including anle138b, have been investigated to address this issue. [, ]

Q18: What is known about the safety profile of anle138b?

A19: Phase 1a clinical trials have been conducted to evaluate the safety and tolerability of single and multiple doses of anle138b in healthy individuals. [] While detailed results are pending full publication, the available data suggests an acceptable safety profile for early-phase clinical development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.